molecular formula C9H11NO2 B1588889 Ethyl 5-methylnicotinate CAS No. 20826-02-2

Ethyl 5-methylnicotinate

Cat. No. B1588889
CAS RN: 20826-02-2
M. Wt: 165.19 g/mol
InChI Key: CLGKEUKISVVXPZ-UHFFFAOYSA-N
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Description

Ethyl 5-methylnicotinate is a clear, colorless liquid with bactericidal activity. It is used as a solvent, preservative in pharmaceutical preparations, and is also a component of alcoholic beverages.




  • Synthesis Analysis



    • Ethyl 5-methylnicotinate can be synthesized through esterification. When an alcohol and a carboxylic acid react in the presence of an acid catalyst (such as concentrated sulfuric acid), esterification occurs.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub>.

    • The structure consists of a pyridine ring with a methyl group at position 5 and an ethyl ester group attached to the carboxylic acid.





  • Chemical Reactions Analysis



    • Ethyl 5-methylnicotinate can undergo esterification, where it reacts with alcohols to yield esters and water.





  • Physical And Chemical Properties Analysis



    • Purity : 96%

    • Storage Temperature : Room temperature




  • Scientific Research Applications

    Synthesis and Pharmaceutical Applications

    Ethyl 5-methylnicotinate plays a crucial role in the synthesis of various pharmaceutical compounds. For instance, its derivatives such as ethyl 6-chloro-5-cyano-2-methylnicotinate have been utilized in the preparation of P2Y12 antagonists, which are significant for clinical development. The development of efficient synthetic routes for these compounds has enabled the production of large quantities necessary for clinical trials and therapeutic applications (Bell et al., 2012). Additionally, the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involves the coupling of ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, highlighting its importance in pharmaceutical synthesis (Andersen et al., 2013).

    Chemical and Biological Stability

    The stability of ethyl 5-methylnicotinate derivatives in various conditions is also a significant area of research. Studies have examined the stability of similar compounds like methylnicotinate in aqueous solutions, which is vital for their use in clinical applications. For instance, the stability of methylnicotinate solutions used in the 'niacin patch test' has been investigated, demonstrating its chemical and biological stability (Ross & Katzman, 2008).

    Supramolecular Chemistry

    Ethyl 5-methylnicotinate derivatives are also explored in the field of supramolecular chemistry. A study synthesized a novel pyridone-based phthalimide fleximer, namely ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate. The supramolecular self-assembly and noncovalent interactions of this compound were thoroughly investigated, revealing insights into its flexible motif and potential applications in supramolecular frameworks (Dowarah et al., 2022).

    Analytical Chemistry

    In analytical chemistry, derivatives of ethyl 5-methylnicotinate are utilized in chromatographic methods. For example, the separation and determination of compounds like ethyl 5-fluoronicotinate have been achieved using high-performance liquid chromatography (HPLC), demonstrating the utility of these derivatives in precise analytical procedures (Hu Bao-xiang, 2005).

    Safety And Hazards



    • Highly flammable liquid

    • Causes serious eye irritation

    • May cause drowsiness or dizziness




  • Future Directions



    • Investigating the mechanisms by which Ethyl 5-methylnicotinate interacts with biological systems may lead to broader applications in preventive cardiovascular medicine.




    I hope this analysis provides a comprehensive overview of Ethyl 5-methylnicotinate! If you have any further questions, feel free to ask.


    properties

    IUPAC Name

    ethyl 5-methylpyridine-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CLGKEUKISVVXPZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CN=CC(=C1)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70463648
    Record name Ethyl 5-methylnicotinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70463648
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 5-methylnicotinate

    CAS RN

    20826-02-2
    Record name 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=20826-02-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ethyl 5-methylnicotinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70463648
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    P Jacob, NL Benowitz, L Yu, AT Shulgin - Analytical chemistry, 1986 - ACS Publications
    Nicotine Af-oxlde Is extracted from urine by use of silica gel columns and eluted with methanollc ammonia. The eluate Is evaporated and then heated at 150-160 C In anisóle, which …
    Number of citations: 34 pubs.acs.org
    DS Noyce, JA Virgilio - The Journal of Organic Chemistry, 1973 - ACS Publications
    The rates of solvolysis for a number of substituted 2-(pyridyl)-2-chloropropanes havebeen determined. It is shown that Brown’s electrophilic substituent constants give a good …
    Number of citations: 23 pubs.acs.org

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